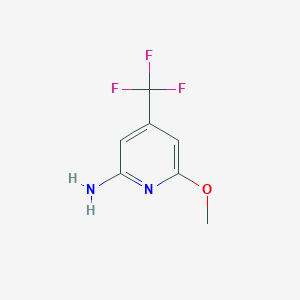6-Methoxy-4-(trifluoromethyl)pyridin-2-amine
CAS No.: 1598267-75-4
Cat. No.: VC5386559
Molecular Formula: C7H7F3N2O
Molecular Weight: 192.141
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1598267-75-4 |
|---|---|
| Molecular Formula | C7H7F3N2O |
| Molecular Weight | 192.141 |
| IUPAC Name | 6-methoxy-4-(trifluoromethyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C7H7F3N2O/c1-13-6-3-4(7(8,9)10)2-5(11)12-6/h2-3H,1H3,(H2,11,12) |
| Standard InChI Key | DQKXVLZIUVYLLZ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=N1)N)C(F)(F)F |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound features a pyridine ring with three substituents:
-
Methoxy group (–OCH₃) at position 6: Enhances solubility and modulates electronic effects.
-
Trifluoromethyl group (–CF₃) at position 4: Imparts metabolic stability and lipophilicity.
-
Amino group (–NH₂) at position 2: Serves as a reactive site for further functionalization .
The SMILES notation (COC1=CC(=CC(=N1)N)C(F)(F)F) and InChIKey (DQKXVLZIUVYLLZ-UHFFFAOYSA-N) confirm its structural uniqueness .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 192.14 g/mol | |
| LogP (Partition Coefficient) | 2.1 (estimated) | |
| Solubility | Low in water; soluble in DMSO | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
Synthesis and Optimization
Second-Generation Improvements
A streamlined three-step protocol was developed:
-
Deoxofluorination: 2,6-Dichloro-4-methylnicotinic acid (13) is treated with a fluorinating agent to yield 2,6-dichloro-4-(trifluoromethyl)pyridine.
-
Halogen Exchange: Chlorine at position 6 is replaced with bromine using HBr/AcOH.
-
Regioselective Amination: Bromine is displaced by ammonia in a nucleophilic aromatic substitution (SₙAr) reaction .
Alternative Methods
A patent by EP2527327A1 describes amination of 2,6-dichloro-4-trifluoromethylpyridine using ammonia in hydrophilic ethers (e.g., tetrahydrofuran), followed by catalytic hydrogenation to remove residual halogens . This method avoids harsh conditions and reduces byproducts .
Applications in Drug Discovery
Kinase Inhibitors
The compound serves as a key intermediate in protein kinase inhibitors, particularly targeting PI3K and mTOR pathways . For example:
-
PQR530: A dual PI3K/mTOR inhibitor incorporating the 4-(trifluoromethyl)pyridin-2-amine scaffold shows potent anticancer activity .
-
Divarasib (GDC-6036): A KRAS G12C inhibitor utilizes a related trifluoromethylpyridine intermediate for covalent binding to mutant proteins .
Antibacterial and Antifungal Agents
Structural analogues with methoxy and trifluoromethyl groups exhibit broad-spectrum activity against Staphylococcus aureus and Candida albicans, though specific data for this compound remain proprietary .
Agricultural Chemistry
Trifluoromethylpyridines are explored as herbicides and insecticides due to their resistance to metabolic degradation .
| Hazard | Precautionary Measures | Source |
|---|---|---|
| Skin Irritation (H315) | Use nitrile gloves; avoid direct contact | |
| Eye Damage (H319) | Wear safety goggles | |
| Respiratory Irritation (H335) | Use fume hoods |
Comparative Analysis with Analogues
The methoxy group in 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine balances solubility and reactivity, making it preferable for drug candidates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume